molecular formula C16H9ClFNO5S B14128000 2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid

2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid

Cat. No.: B14128000
M. Wt: 381.8 g/mol
InChI Key: JIDKWLMRAUBGRX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid is a complex organic compound that features a quinoline core substituted with a chlorophenyl group and a fluorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid typically involves multiple steps. One common approach is the fluorosulfonylation of a quinoline derivative. The reaction conditions often require the use of fluorosulfonyl radicals, which can be generated from precursors such as sulfuryl fluoride gas or other solid reagents like FDIT and AISF . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the fluorosulfonyl group and the potential hazards associated with its precursors.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The quinoline core can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl fluoride, electrophilic fluorinating agents, and various catalysts to facilitate the reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

    Materials Science: Its properties can be exploited in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The quinoline core may also interact with DNA or other biomolecules, affecting cellular processes.

Properties

Molecular Formula

C16H9ClFNO5S

Molecular Weight

381.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-fluorosulfonyloxyquinoline-4-carboxylic acid

InChI

InChI=1S/C16H9ClFNO5S/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(24-25(18,22)23)5-6-14(12)19-15/h1-8H,(H,20,21)

InChI Key

JIDKWLMRAUBGRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)OS(=O)(=O)F)C(=C2)C(=O)O)Cl

Origin of Product

United States

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